Ethanesulfonamide, N-(4-nitrophenyl)-
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Overview
Description
Ethanesulfonamide, N-(4-nitrophenyl)- is a sulfonamide compound characterized by the presence of an ethanesulfonamide group attached to a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, N-(4-nitrophenyl)- typically involves the reaction of ethanesulfonyl chloride with 4-nitroaniline. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of Ethanesulfonamide, N-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, N-(4-nitrophenyl)- undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
Reduction: 4-Aminoethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Ethanesulfonic acid derivatives.
Scientific Research Applications
Ethanesulfonamide, N-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its aromatic nitro group.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, N-(4-nitrophenyl)- involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Ethanesulfonamide, N-(4-fluoro-3-nitrophenyl)-
- Ethanesulfonamide, N-(4-chloro-3-nitrophenyl)-
- Ethanesulfonamide, N-(4-bromo-3-nitrophenyl)-
Uniqueness
Ethanesulfonamide, N-(4-nitrophenyl)- is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
57616-17-8 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-3-5-8(6-4-7)10(11)12/h3-6,9H,2H2,1H3 |
InChI Key |
ZENKIQMTPMONLY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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